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molecular formula C12H13F2NO3 B8358400 Ethyl 3-(3,5-difluorophenylamino)-2-methyl-3-oxopropanoate

Ethyl 3-(3,5-difluorophenylamino)-2-methyl-3-oxopropanoate

Cat. No. B8358400
M. Wt: 257.23 g/mol
InChI Key: USFNHCHDFXTCST-UHFFFAOYSA-N
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Patent
US08940724B2

Procedure details

Prepared according to Procedure A using diethyl 2-methylmalonate (34.5 mL, 205 mmol), pyridine (15.6 mL, 190 mmol), and 3,5-difluorobenzenamine (12.4 g, 96 mmol). The reaction was heated to 130° C. for 2 days. Purification afforded ethyl 3-(3,5-difluorophenylamino)-2-methyl-3-oxopropanoate. Mass Spectrum (ESI) m/e=258.2 (M+1).
Quantity
34.5 mL
Type
reactant
Reaction Step One
Quantity
15.6 mL
Type
reactant
Reaction Step Two
Quantity
12.4 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([C:8]([O:10]CC)=O)[C:3]([O:5][CH2:6][CH3:7])=[O:4].N1C=CC=CC=1.[F:19][C:20]1[CH:21]=[C:22]([NH2:27])[CH:23]=[C:24]([F:26])[CH:25]=1>>[F:19][C:20]1[CH:21]=[C:22]([NH:27][C:8](=[O:10])[CH:2]([CH3:1])[C:3]([O:5][CH2:6][CH3:7])=[O:4])[CH:23]=[C:24]([F:26])[CH:25]=1

Inputs

Step One
Name
Quantity
34.5 mL
Type
reactant
Smiles
CC(C(=O)OCC)C(=O)OCC
Step Two
Name
Quantity
15.6 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
12.4 g
Type
reactant
Smiles
FC=1C=C(C=C(C1)F)N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared
CUSTOM
Type
CUSTOM
Details
Purification

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=C(C1)F)NC(C(C(=O)OCC)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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